molecular formula C20H20N2O3 B14774803 N-(3-phenylpropanoyl)tryptophan

N-(3-phenylpropanoyl)tryptophan

Cat. No.: B14774803
M. Wt: 336.4 g/mol
InChI Key: IKWKAVNTITZXAF-UHFFFAOYSA-N
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Description

N-(3-phenylpropanoyl)tryptophan: is a synthetic compound derived from tryptophan, an essential amino acid This compound features a phenylpropanoyl group attached to the nitrogen atom of the tryptophan molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenylpropanoyl)tryptophan typically involves the acylation of tryptophan with 3-phenylpropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: N-(3-phenylpropanoyl)tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxaziridine reagents under mild conditions.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Various electrophiles in the presence of a base like triethylamine.

Major Products Formed:

Scientific Research Applications

N-(3-phenylpropanoyl)tryptophan has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-phenylpropanoyl)tryptophan involves its interaction with molecular targets such as enzymes and receptors. The phenylpropanoyl group can enhance the binding affinity to certain proteins, while the tryptophan moiety can participate in cation-π interactions with positively charged residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: N-(3-phenylpropanoyl)tryptophan is unique due to the presence of the phenylpropanoyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-2-(3-phenylpropanoylamino)propanoic acid

InChI

InChI=1S/C20H20N2O3/c23-19(11-10-14-6-2-1-3-7-14)22-18(20(24)25)12-15-13-21-17-9-5-4-8-16(15)17/h1-9,13,18,21H,10-12H2,(H,22,23)(H,24,25)

InChI Key

IKWKAVNTITZXAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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